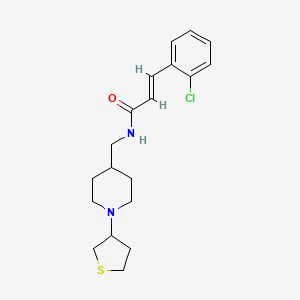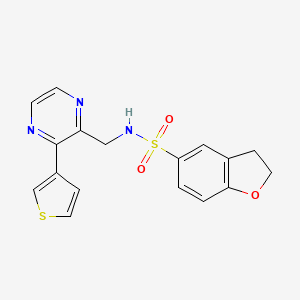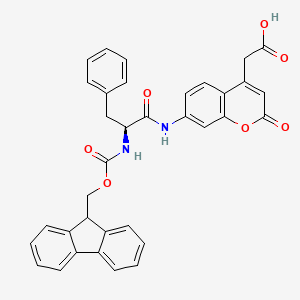
Fmoc-L-Phe-Aca-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Phe-Aca-OH, also known as 7-[N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-amido]-coumarin-4-acetic acid, is a compound used in peptide synthesis. It is a derivative of phenylalanine and coumarin, and it is often employed as a building block in the synthesis of peptides and peptide conjugates. The compound is characterized by its ability to act as a fluorogenic substrate, making it useful in various biochemical assays.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Phe-Aca-OH has several scientific research applications:
Biochemistry: Used as a fluorogenic substrate to study protease activity.
Cell Biology: Employed in the synthesis of cell-penetrating peptides (CPPs) to study cellular internalization.
Drug Discovery: Utilized in the development of peptide-based drugs and diagnostic tools.
Material Science: Incorporated into hydrogels for tissue engineering and drug delivery applications.
Wirkmechanismus
Target of Action
The primary target of Fmoc-L-Phe-Aca-OH is the amine group of amino acids and peptides . The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a key role in the biochemical pathway of peptide synthesis . . This allows for the sequential addition of amino acids to the growing peptide chain.
Pharmacokinetics
For instance, the Fmoc group’s removal is rapid, suggesting that compounds protected by the Fmoc group may be quickly metabolized in the body .
Result of Action
The Fmoc group’s action results in the protection of the amine group during peptide synthesis, allowing for the sequential addition of amino acids . This results in the formation of the desired peptide sequence. In addition, the Fmoc group’s fluorescence properties may allow for the analysis of certain UV-inactive compounds by reversed-phase HPLC .
Action Environment
The action of the Fmoc group is influenced by environmental factors such as pH and the presence of a base . For instance, the Fmoc group is rapidly removed in the presence of a base . Additionally, the Fmoc group’s fluorescence properties may be influenced by the environment, potentially limiting its use in certain analytical applications .
Biochemische Analyse
Biochemical Properties
Fmoc-L-Phe-Aca-OH plays a significant role in biochemical reactions, particularly in the formation of peptides . The Fmoc group serves as a protecting group for the amine group of the amino acid, preventing undesired side reactions during peptide bond formation . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. As a component of peptides, it can influence cell function by participating in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its role in peptide synthesis. The Fmoc group is rapidly removed by base, allowing the amino acid to participate in peptide bond formation . This process does not disturb the acid-labile linker between the peptide and the resin, making it an efficient method for peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This property is crucial for its role in SPPS, where the Fmoc group must be removed to allow for peptide bond formation .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes such as piperidine, which is used to remove the Fmoc group .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. It is transported to the site of peptide synthesis where it is incorporated into the growing peptide chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Phe-Aca-OH typically involves the coupling of fluorenylmethyloxycarbonyl-protected phenylalanine (Fmoc-L-Phe) with coumarin-4-acetic acid (Aca). This process can be carried out using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced by reacting the amine group of phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The coupling reaction between Fmoc-L-Phe and Aca is usually performed in a solvent like N,N-dimethylformamide (DMF) with a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The crude product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired level of purity .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-L-Phe-Aca-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Decarboxylation: The peptide-7-aminocoumarin-4-acetic acid conjugates (peptide-ACAs) can undergo decarboxylation under mild conditions to form peptide-AMCs.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are used for coupling reactions.
Decarboxylation: Mild conditions such as room temperature and neutral pH are used for decarboxylation reactions.
Major Products Formed
Deprotection: Free amine of phenylalanine.
Coupling: Peptide chains with this compound as a building block.
Decarboxylation: Peptide-AMCs with fluorescent properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-phenylalanine: A similar compound used in peptide synthesis with the Fmoc group protecting the amine of phenylalanine.
Fmoc-Diphenylalanine: Another Fmoc-protected dipeptide used in the synthesis of hydrogels and other materials.
Uniqueness
Fmoc-L-Phe-Aca-OH is unique due to its combination of phenylalanine and coumarin, which imparts both peptide synthesis capabilities and fluorogenic properties. This dual functionality makes it particularly useful in biochemical assays and research applications .
Eigenschaften
IUPAC Name |
2-[7-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-2-oxochromen-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N2O7/c38-32(39)17-22-18-33(40)44-31-19-23(14-15-24(22)31)36-34(41)30(16-21-8-2-1-3-9-21)37-35(42)43-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-15,18-19,29-30H,16-17,20H2,(H,36,41)(H,37,42)(H,38,39)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZIWAGWZKMUMC-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2436309.png)
![N-(4-methoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2436310.png)
![(1S)-2-amino-1-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B2436312.png)
![2-(4-chlorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2436313.png)
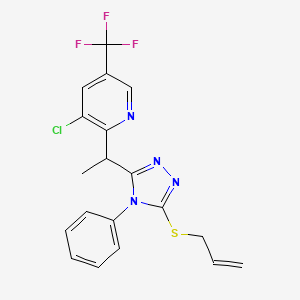
![Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2436315.png)

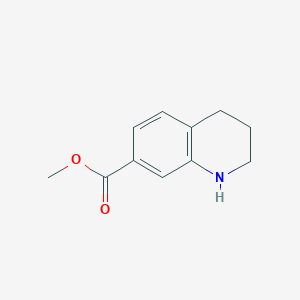
![N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2436319.png)
![5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2436321.png)
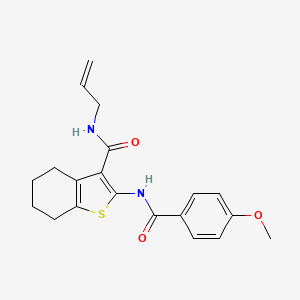
![2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2436325.png)
